molecular formula C₃₄H₄₀N₂O₅Si B1139908 2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine CAS No. 130860-12-7

2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine

Cat. No.: B1139908
CAS No.: 130860-12-7
M. Wt: 584.78
InChI Key:
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Description

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is a chemically modified nucleoside used primarily in the synthesis of oligoribonucleotides. This compound is notable for its role in protecting the hydroxyl groups during the synthesis process, ensuring the integrity and efficiency of the resulting oligonucleotides. The tert-butyldimethylsilyl group is particularly effective in protecting the 2’-hydroxyl group of ribonucleosides, making it a valuable tool in RNA synthesis .

Mechanism of Action

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is the ribose 2’-hydroxyl group in the process of RNA synthesis . This compound is used as a protecting group during the synthesis of RNA, preventing unwanted reactions at the 2’-hydroxyl position .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine interacts with its target by providing protection to the ribose 2’-hydroxyl group during the solid-phase synthesis of RNA . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the β-cyanoethyl phosphoramidite chemistry pathway used in RNA synthesis . This pathway involves the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Pharmacokinetics

Its role is primarily in the synthesis and purification of RNA sequences .

Result of Action

The use of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine results in the successful synthesis of RNA sequences . By protecting the ribose 2’-hydroxyl group, it prevents unwanted side reactions, thereby increasing the efficiency and reliability of RNA synthesis .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is influenced by the chemical environment during RNA synthesis . Factors such as the concentration of reactants, temperature, and pH can affect its efficacy and stability. It’s also worth noting that the deprotection process requires specific conditions, such as the use of certain reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine typically involves the protection of the 2’-hydroxyl group of uridine with a tert-butyldimethylsilyl group. This is achieved through the reaction of uridine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 5’-hydroxyl group is then protected with a trityl group using trityl chloride and a base like pyridine .

Industrial Production Methods: In industrial settings, the synthesis is often carried out on a larger scale using automated synthesizers. These machines utilize solid-phase synthesis techniques, where the nucleoside is anchored to a solid support and sequentially reacted with the necessary reagents. This method allows for high-throughput production and efficient purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine undergoes several key reactions during its synthesis and subsequent use:

Common Reagents and Conditions:

    tert-Butyldimethylsilyl Chloride: Used for the protection of the 2’-hydroxyl group.

    Trityl Chloride: Used for the protection of the 5’-hydroxyl group.

    Imidazole and Pyridine: Bases used to facilitate the protection reactions.

    Phosphoramidite Reagents: Used in the synthesis of oligonucleotides.

Major Products Formed: The primary product formed is the protected nucleoside, which can be further reacted to produce oligonucleotides. The deprotection steps yield the final oligonucleotide with free hydroxyl groups .

Scientific Research Applications

2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is widely used in the field of nucleic acid research. Its primary application is in the synthesis of RNA oligonucleotides, which are used in various biochemical and molecular biology studies. These oligonucleotides are essential for research in gene expression, RNA interference, and the development of therapeutic RNA molecules .

In addition to its use in RNA synthesis, this compound is also employed in the study of RNA structure and function. The ability to produce modified RNA molecules with high precision allows researchers to investigate the roles of specific nucleotides in RNA activity and stability.

Comparison with Similar Compounds

    2’-O-Methyluridine: Another modified nucleoside used in RNA synthesis, but with a methyl group protecting the 2’-hydroxyl group.

    2’-O-(Triisopropylsilyl)uridine: Similar to the tert-butyldimethylsilyl derivative but with a triisopropylsilyl group for protection.

Uniqueness: 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine is unique due to the specific combination of protecting groups it employs. The tert-butyldimethylsilyl group provides robust protection for the 2’-hydroxyl group, while the trityl group ensures the stability of the 5’-hydroxyl group. This combination allows for efficient and high-fidelity synthesis of RNA oligonucleotides.

Properties

IUPAC Name

1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O5Si/c1-33(2,3)42(4,5)41-29-23-28(40-31(29)36-22-21-30(37)35-32(36)38)24-39-34(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-22,28-29,31H,23-24H2,1-5H3,(H,35,37,38)/t28-,29+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBBEBKQPQRPHS-ILJQZKEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137962
Record name 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130860-12-7
Record name 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130860-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Deoxy-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-5′-O-(triphenylmethyl)uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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